1,8-Dihydroxy-3-methylxanthone
Description
Properties
CAS No. |
106738-02-7 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 |
Synonyms |
1,8-Dihydroxy-3-methyl-xanthen-9-one (6CI) |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
-
Antioxidant Activity
- Xanthones, including 1,8-dihydroxy-3-methylxanthone, exhibit strong antioxidant properties. They can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and cardiovascular disorders .
-
Antimicrobial Properties
- Research indicates that this compound possesses notable antimicrobial activity against various pathogens. For instance, it has shown effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents . The mechanism often involves disrupting the microbial cell membrane or inhibiting essential metabolic pathways.
-
Anticancer Potential
- This compound has demonstrated cytotoxic effects against several cancer cell lines. Studies have reported IC50 values indicating significant inhibitory effects on cell proliferation in various cancers, including lung and breast cancer. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is a critical area of ongoing research .
- Anti-inflammatory Effects
- Neuroprotective Effects
Agricultural Applications
- Pesticidal Activity
- Plant Growth Regulation
Material Science Applications
- Dyeing and Pigmentation
- Nanotechnology
Data Tables
Case Studies
Case Study 1: Anticancer Activity Evaluation
In vitro studies on this compound demonstrated its cytotoxicity against human lung cancer cell lines (A549). The compound induced apoptosis at concentrations that were non-toxic to normal cells, highlighting its potential for targeted cancer therapy.
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this xanthone against several strains of bacteria and fungi using disc diffusion methods. Results indicated significant inhibition zones compared to control groups, suggesting its viability as a natural antimicrobial agent.
Case Study 3: Agricultural Application
Field trials assessing the efficacy of this compound as a natural pesticide showed a reduction in pest populations by up to 70% without adversely affecting non-target species. This study supports its application in organic farming practices.
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 1,8-dihydroxy-3-methylxanthone lies in its hydroxylation at C1/C8 and methylation at C3. Key analogs include:
Key Observations :
- Substituent Position : The shift of hydroxyl groups (e.g., C7 in 1,7-dihydroxy-3-methylxanthone vs. C8 in the target compound) significantly alters polarity and hydrogen-bonding capacity .
- Methoxy vs. Methyl Groups : Methoxy-substituted analogs (e.g., 1,8-dihydroxy-3,6-dimethoxyxanthone) exhibit increased lipophilicity (LogP ~2.5–3.0) compared to methylated derivatives (LogP ~1.8–2.2) .
Spectroscopic Properties
UV-Vis spectral data highlights substituent effects:
Preparation Methods
Classical Acid-Catalyzed Condensation
The most widely documented method involves the condensation of 6-hydroxysalicylic acid with 3,5-dihydroxytoluene under acidic conditions. Phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) serve as dual catalysts, facilitating dehydration and cyclization. The reaction proceeds via a Friedel-Crafts acylation mechanism, forming the xanthone core through intramolecular esterification.
Key Conditions :
-
Molar Ratio : 1:1 stoichiometry of 6-hydroxysalicylic acid to 3,5-dihydroxytoluene.
-
Temperature : 120–140°C under nitrogen atmosphere.
This method’s limitation lies in the formation of regioisomers, necessitating chromatographic purification to isolate this compound.
Lewis Acid-Mediated Demethylation of O-Methyl Precursors
A patent-pending approach adapts demethylation strategies used for γ-mangostin synthesis. O-Methylated xanthones, such as 1,8-dimethoxy-3-methylxanthone, are treated with Lewis acids (e.g., AlCl₃ or BBr₃) in chlorinated solvents (1,2-dichloroethane) to selectively remove methyl groups.
Optimized Protocol :
-
Substrate Preparation : O-Methyl xanthone (10 g) dissolved in 1,2-dichloroethane (200 mL).
-
Demethylation : Add AlCl₃ (3 equiv.) and NaI (0.1 equiv.) at 80°C for 2 hours.
-
Workup : Quench with ice-cold 3N HCl, extract with ethyl acetate, and dry over Na₂SO₄.
-
Purification : Silica gel chromatography (hexane:ethyl acetate = 3:1) yields 70–75% pure product.
This method achieves higher regioselectivity compared to acid-catalyzed routes but requires stringent control of Lewis acid stoichiometry to prevent over-demethylation.
Biosynthetic Pathways in Plant Systems
Shikimate Pathway-Derived Intermediates
In Gentianaceae and Hypericaceae species, this compound arises from 2,3′,4,6-tetrahydroxybenzophenone, a key intermediate synthesized via the shikimate pathway. Enzymatic hydroxylation and methylation steps, catalyzed by cytochrome P450 monooxygenases (CYP81AA1/2) and O-methyltransferases, introduce the methyl group at C-3.
Notable Features :
While biosynthetic routes offer eco-friendly alternatives, low yields and complex extraction protocols limit industrial applicability.
Industrial-Scale Production and Optimization
Solvent and Catalyst Screening
Comparative studies highlight 1,2-dichloroethane as the optimal solvent for demethylation due to its high dielectric constant (ε = 10.4) and compatibility with AlCl₃. Substituting AlCl₃ with boron trifluoride (BF₃) reduces side reactions but increases costs by 30%.
Table 1: Catalyst Efficiency in Demethylation
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| AlCl₃ | 1,2-Dichloroethane | 80 | 72 | 95 |
| BBr₃ | Dichloromethane | 25 | 65 | 98 |
| ZnCl₂ | Toluene | 110 | 58 | 90 |
Crystallization and Purification Techniques
Analytical Characterization
Q & A
Q. How is 1,8-Dihydroxy-3-methylxanthone isolated from natural sources, and what purification techniques are recommended?
- Methodological Answer : The compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic separation. Column chromatography using silica gel or Sephadex LH-20 is effective for purification. HPLC (retention index: 48) can further refine purity, as demonstrated in lichen-derived xanthones . Polar solvents like ethyl acetate and methanol gradients are recommended for elution.
Q. What spectroscopic and chromatographic methods are used to confirm the structure of this compound?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR to assign hydroxyl, methoxy, and methyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation. Key fragments include m/z 288 (M⁺), 259, and 245, consistent with xanthone backbone cleavage .
- HPLC-UV : Retention time and UV-Vis profiles (e.g., λmax at 254 nm) aid in comparative analysis with known standards .
Q. What in vitro pharmacological screening approaches are applicable for preliminary bioactivity assessment?
- Methodological Answer : Standard cytotoxicity assays against tumor cell lines (e.g., LoVo, HL-60) using MTT or SRB protocols. IC₅₀ values are calculated after 48–72 hours of exposure. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) are critical for validation .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Methodological Answer :
- Catalyst Selection : Ionic liquids (e.g., [Et₃NH][HSO₄]) or Brønsted acids enhance condensation reactions between aldehyde and dimedone precursors .
- Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 2 hours) and improves atom economy .
- Yield Optimization :
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| [Et₃NH][HSO₄] | Solvent-free | 80°C | 92 |
| H₂SO₄ | Ethanol | Reflux | 78 |
Q. What computational strategies are used to predict ADMET properties of this compound?
- Methodological Answer :
- LogP/LogD : Calculated via software like MarvinSuite or ACD/Labs. Experimental LogP values for analogous xanthones range from 2.3–3.1, indicating moderate lipophilicity .
- CYP450 Inhibition : Molecular docking (AutoDock Vina) assesses interactions with CYP2D6/3A4 isoforms.
- Blood-Brain Barrier (BBB) Penetration : Predictors like SwissADME estimate low BBB permeability (QPPR descriptors) due to high polar surface area (>80 Ų) .
Q. How should researchers address contradictions in pharmacological data, such as varying cytotoxicity across cell lines?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., apoptosis markers via flow cytometry alongside cytotoxicity data) .
- Meta-Analysis : Compare findings with structurally similar xanthones (e.g., 1,7-dihydroxy derivatives) to identify structure-activity trends .
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Report confidence intervals and effect sizes to contextualize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
